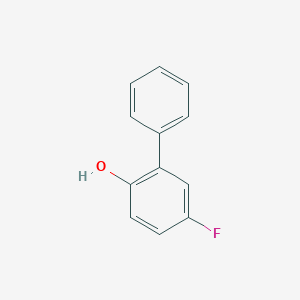









|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:18]1([C:2]2[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=2[OH:9])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3.4,7.8.9|
|


|
Name
|
|
|
Quantity
|
4.16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)F)O
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred thoroughly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
Dimethoxyethane (32 ml) and distilled water (8 ml)
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool at a room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated from the mixture
|
|
Type
|
ADDITION
|
|
Details
|
After adding magnesium sulfate to the separated organic layer, it
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
volatile materials of the mixture were then removed
|
|
Type
|
ADDITION
|
|
Details
|
The residue was added in a dried flask
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methylenechloride
|
|
Type
|
CUSTOM
|
|
Details
|
up to −78° C., boron tribromide (30.48 ml of 1.0M solution in methylenechloride, Aldrich)
|
|
Type
|
ADDITION
|
|
Details
|
was slowly dropped
|
|
Type
|
CUSTOM
|
|
Details
|
to react for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the mixture was raised at a room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
An organic layer was separated from the obtained product
|
|
Type
|
STIRRING
|
|
Details
|
the organic layer was stirred for 30 minutes with added magnesium sulfate
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the volatile materials were removed
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting product was purified through a chromatography column
|
|
Type
|
CUSTOM
|
|
Details
|
Then, after removing the volatiles
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC(=C1)F)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.76 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |